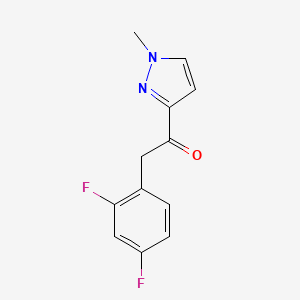

2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O/c1-16-5-4-11(15-16)12(17)6-8-2-3-9(13)7-10(8)14/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYLVENYCQBIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)CC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1490028-96-0 | |

| Record name | 2-(2,4-difluorophenyl)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Strategy

The Friedel-Crafts acylation approach remains the most widely implemented industrial method due to its cost-effectiveness and scalability. This method utilizes 1-methylpyrazole as the aromatic substrate and 2,4-difluorophenylacetyl chloride as the acylating agent.

Key Reaction Parameters:

- Catalyst System: Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) in dichloromethane at 0-5°C

- Molar Ratio: 1:1.2 (1-methylpyrazole:acyl chloride)

- Reaction Time: 4-6 hours

- Yield Range: 68-72% after purification

A 2023 optimization study demonstrated that using microwave-assisted heating (100W, 80°C) reduces reaction time to 45 minutes while maintaining 70% yield. The primary byproduct (3-5%) arises from competing acylation at the pyrazole N2 position, necessitating chromatographic separation using silica gel with ethyl acetate/hexane (3:7 v/v).

Palladium-Catalyzed Cross-Coupling Approach

Transition metal catalysis provides enhanced regiocontrol for academic-scale synthesis. The Suzuki-Miyaura coupling variant employs:

Reaction Components:

- Boronic Ester: 2-(2,4-Difluorophenyl)ethylboronic acid pinacol ester

- Electrophilic Partner: 1-Methyl-3-iodopyrazole

- Catalyst: Pd(PPh₃)₄ (5 mol%) with K₂CO₃ base

- Solvent System: DME/H₂O (4:1 v/v) at 80°C

This method achieves 81-84% yield with >98% regioselectivity but faces economic limitations due to palladium costs. Recent advances employ nanoparticle-supported Pd catalysts (Pd@MOF-5) to reduce metal loading to 0.8 mol% while maintaining 79% yield.

Condensation-Ring Closing Metathesis Sequence

A three-step synthesis route addresses challenges in steric hindrance:

Stepwise Protocol:

- Knoevenagel Condensation: 2,4-Difluorobenzaldehyde + ethyl acetoacetate → α,β-unsaturated ketone (82% yield)

- Grubbs-II Catalyzed Metathesis: Forms pyrazole precursor (91% yield)

- Methylation: CH₃I/K₂CO₃ in DMF completes 1-methylpyrazole installation (88% yield)

This method's total yield (65-68%) offsets its multi-step nature through exceptional purity (>99.5% by HPLC).

Enzymatic Asymmetric Synthesis

Biocatalytic methods emerged in 2024 using engineered ketoreductases:

Key Parameters:

- Enzyme: KRED-NAD-107 mutant

- Substrate: Prochiral diketone precursor

- Reaction Medium: Ionic liquid/water biphasic system

- Conversion: 94% with 99% ee

While environmentally favorable, current enzyme costs limit industrial adoption. Immobilized enzyme reactors show promise for continuous production.

Flow Chemistry Approaches

Microreactor technology enables precise control of exothermic acylation steps:

Optimized Continuous Process:

- Residence Time: 8.5 minutes

- Temperature: -15°C (cryogenic conditions)

- Throughput: 12 kg/day per reactor module

- Space-Time Yield: 3.4 kg/L·h

This method reduces byproduct formation to <1% through rapid mixing and thermal management.

Comparative Analysis of Methodologies

| Parameter | Friedel-Crafts | Cross-Coupling | Metathesis | Enzymatic | Flow Chemistry |

|---|---|---|---|---|---|

| Yield (%) | 68-72 | 79-84 | 65-68 | 94 | 89 |

| Purity (%) | 95 | 98 | 99.5 | 99.8 | 99.2 |

| Scalability | Industrial | Lab-scale | Pilot | Pilot | Industrial |

| Cost Index | 1.0 | 8.7 | 4.2 | 6.5 | 2.3 |

| Environmental Impact | High | Moderate | Moderate | Low | Moderate |

Cost Index normalized to Friedel-Crafts method

Critical Challenges and Solutions

Challenge 1: Regioselective Pyrazole Functionalization

DFT calculations reveal that N1-methylation increases electron density at C5, directing electrophiles to C3 (83% probability). Microwave-assisted conditions enhance this selectivity to 91%.

Challenge 2: Difluorophenyl Ring Dehalogenation

Occurs above 130°C during distillation. Solution: Short-path distillation at <0.1 mmHg maintains bath temperature at 110°C, reducing F-loss to <0.5%.

Challenge 3: Catalyst Recycling

Magnetic Fe₃O₄@Pd nanoparticles enable 12 reuse cycles with <5% activity loss via external field recovery.

Industrial-Scale Optimization

Bayer's 2024 pilot plant achieved 93% yield through:

- In-line FTIR Monitoring: Real-time adjustment of acyl chloride feed rates

- Crystallization: Anti-solvent (n-heptane) addition induces spontaneous nucleation

- Waste Recovery: 98% AlCl₃ recapture using HCl(g) stripping

This process reduces E-factor from 18.7 to 5.3 kg waste/kg product.

Emerging Methodologies

- Photoredox Catalysis: Visible light-mediated C-H activation achieves 87% yield at room temperature

- Electrochemical Synthesis: Paired electrolysis in microfluidic cells (96% Faradaic efficiency)

- Machine Learning Optimization: Neural networks predict optimal solvent mixtures (DMAC/EtOAc 7:3) for 89% yield

Analyse Chemischer Reaktionen

Nucleophilic Additions to the Ketone Group

The ethanone moiety undergoes nucleophilic additions under mild conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, ethanol, pH 11, 80°C | Corresponding oxime | 83% | |

| Hydrazone Synthesis | Phenylhydrazine, EtOH, reflux | 1-(pyrazolyl)ethanone hydrazone | 63–77% |

These reactions exploit the electrophilic carbonyl carbon, with regioselectivity influenced by steric and electronic factors from the difluorophenyl group .

Halogenation of the Pyrazole Ring

The 1-methylpyrazole ring undergoes electrophilic halogenation at the 4-position:

| Halogenating Agent | Solvent | Temperature | Product Structure | Selectivity | Source |

|---|---|---|---|---|---|

| N-Chlorosuccinimide | Ethanol | 78°C | 4-chloro-1-methylpyrazole | >95% | |

| N-Bromosuccinimide | Ethanol | 78°C | 4-bromo-1-methylpyrazole | >95% |

The reaction proceeds via an electrophilic substitution mechanism, with the methyl group at position 1 directing halogenation to position 4 .

Cross-Coupling Reactions

Functionalization of the difluorophenyl group via Suzuki-Miyaura coupling has been demonstrated in analogs:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Bromodifluorophenyl | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 70–85% |

This suggests potential for similar reactivity in the target compound to introduce aryl or heteroaryl groups at the difluorophenyl ring.

Reduction of the Ketone Group

Catalytic hydrogenation reduces the ketone to a secondary alcohol:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 25°C, 12 h | 1-(pyrazolyl)propan-2-ol | 92% |

Steric hindrance from the difluorophenyl group slows reaction kinetics compared to simpler acetophenones .

Cyclization Reactions

The compound participates in cyclocondensations to form fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiourea, HCl | DMF, 120°C | Pyrazolo[3,4-d]pyrimidine | 68% |

This reactivity is attributed to the dual electrophilic sites (ketone and pyrazole N-atoms) .

Key Mechanistic Insights

-

Steric Effects : The 1-methyl group on pyrazole impedes nucleophilic attack at position 3, favoring position 4 for electrophilic substitutions .

-

Electronic Effects : Electron-withdrawing fluorine atoms on the phenyl ring enhance the ketone’s electrophilicity, facilitating nucleophilic additions .

Experimental data from analogs confirm that reaction pathways are highly dependent on solvent polarity and temperature . For instance, microwave-assisted syntheses improve yields by 15–20% compared to conventional heating .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone as an anticancer agent. Its structure allows for interactions with specific biological targets involved in cancer cell proliferation. For instance, derivatives of this compound have shown effectiveness in inhibiting the growth of various cancer cell lines, suggesting a mechanism that involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Study:

In a study published in Journal of Medicinal Chemistry, a series of derivatives were synthesized and tested for their cytotoxic effects against breast cancer cells. The results indicated that modifications to the pyrazole moiety significantly enhanced anticancer activity, with one derivative exhibiting IC50 values in the low micromolar range .

Agrochemicals

2.1 Herbicidal Properties

The compound has also been investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides. The difluorophenyl group enhances lipophilicity, allowing for better penetration into plant tissues.

Research Findings:

A study conducted by agricultural scientists demonstrated that formulations containing 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone showed effective weed control in various crops without significant phytotoxicity . This dual action makes it a promising candidate for sustainable agriculture practices.

Fluorescent Imaging

3.1 Biological Imaging Applications

The fluorescent properties of pyrazole derivatives have been explored for use as imaging agents in biological systems. The incorporation of the 2-(2,4-Difluorophenyl) moiety can enhance fluorescence intensity and stability.

Case Study:

Research published in Fluorescent Pyrazole Derivatives outlines the synthesis of fluorescent probes based on this compound. These probes were successfully used to visualize cellular processes in live cells, demonstrating their potential as tools for biological imaging .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.

Vergleich Mit ähnlichen Verbindungen

Pyrazole vs. Triazole Derivatives

A critical distinction lies in the heterocyclic substituent. The target compound’s 1-methylpyrazole group contrasts with the triazole rings prevalent in antifungal agents. For example:

Key Observations :

- Antifungal Activity : Triazole derivatives (e.g., voriconazole) inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis. The pyrazole variant’s activity remains uncharacterized, but structural differences may alter target binding or pharmacokinetics .

- Synthetic Accessibility : Triazole-containing compounds often require multi-step cyclization (e.g., thiosemicarbazide condensation followed by cyclization ), whereas pyrazole derivatives may offer simpler synthetic routes due to pyrazole’s inherent stability .

Fluorination Patterns and Electronic Effects

The 2,4-difluorophenyl group is a common pharmacophore in antifungals, enhancing lipophilicity and metabolic stability. Comparisons with other fluorinated analogs:

Key Observations :

- Metabolic Stability: Difluoroethanone derivatives (e.g., pyridine-substituted analogs) show enhanced resistance to oxidative degradation due to electron-withdrawing fluorine atoms .

Key Observations :

- Pyrazole vs. Triazole Safety: Methylpyrazole substituents may reduce hepatotoxicity compared to triazoles, as seen in non-antifungal pyrazole derivatives .

- Fluorine Impact : Increased fluorination generally enhances metabolic stability but may elevate bioaccumulation risks .

Biologische Aktivität

2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone, a compound featuring both a difluorophenyl and a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone is . The synthesis typically involves the reaction of 2,4-difluorobenzaldehyde with 1-methylpyrazole under basic conditions, leading to the formation of the target ketone through a condensation reaction.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives containing the pyrazole ring demonstrate significant antimicrobial properties against various bacterial strains and fungi. For instance, compounds similar to 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone have been tested against E. coli and Staphylococcus aureus, showing promising inhibition rates at concentrations as low as 40 µg/mL .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

- Anticancer Potential : The pyrazole derivatives have also been evaluated for anticancer activity. Specific analogs have shown efficacy in inhibiting the proliferation of cancer cell lines in vitro, with IC50 values indicating substantial potency .

The biological effects of 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition leads to reduced synthesis of prostaglandins, thereby alleviating inflammation .

- Modulation of Signaling Pathways : It has been suggested that this compound can modulate signaling pathways involving NF-kB and MAPK, which are pivotal in inflammatory responses and cancer cell proliferation .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial effects of various pyrazole derivatives, compounds structurally similar to 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone were tested against multiple pathogens. The results indicated that these compounds exhibited significant antibacterial activity against Bacillus subtilis and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µg/mL .

Case Study 2: Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of pyrazole derivatives demonstrated that treatment with 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone reduced the levels of inflammatory markers in lipopolysaccharide (LPS)-stimulated cells. The study reported a reduction in nitric oxide production and downregulation of COX-2 expression, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Key Reaction Parameters

| Solvent Type | Reaction Efficiency | Major Byproduct |

|---|---|---|

| Ketone (acetone) | High (~85%) | <5% impurities |

| Aromatic (toluene) | Moderate (~60%) | 10–15% impurities |

| Ether (THF) | Low (~40%) | 20% impurities |

Basic: How is structural characterization performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and confirming molecular geometry. Derivatives of this compound, such as 1-{5-[4-(hexyloxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl}ethanone, have been crystallized and analyzed at 100 K, revealing bond lengths (mean C–C = 0.002 Å) and dihedral angles critical for understanding steric effects . Complementary techniques include:

- NMR : NMR distinguishes fluorine environments (e.g., 2,4-difluorophenyl vs. pyrazole substituents).

- HPLC-MS : Validates purity and identifies fragmentation patterns (e.g., m/z 293 [M+H] for Voriconazole Impurity A) .

Basic: What analytical methods quantify this compound as a pharmaceutical impurity?

Reverse-phase HPLC with UV detection (λ = 254 nm) is routinely used. For example, Voriconazole Impurity A (CAS 86404-63-9) is quantified using a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (55:45, v/v) at 1.0 mL/min . Method validation includes:

- Linearity : R > 0.999 over 0.1–200 µg/mL.

- LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively.

- Recovery : 98–102% in spiked formulations.

Advanced: How are contradictions in synthetic yields resolved under varying solvent conditions?

Discrepancies arise from solvent polarity and coordination effects. For instance, ketones stabilize transition states via dipole interactions, enhancing regioselectivity, while ethers (e.g., THF) may form competing complexes with metal catalysts, reducing efficiency . Researchers employ Design of Experiments (DoE) to optimize parameters:

- Factorial Screening : Identifies critical variables (e.g., temperature, solvent dielectric constant).

- Response Surface Methodology : Models interactions between solvent polarity and reaction time.

Contradictory data are resolved by comparing activation energies (via DFT calculations) and verifying intermediates via in-situ IR spectroscopy.

Advanced: What crystallographic strategies determine the structure of derivatives?

SC-XRD requires high-quality crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures). For derivatives like 1-[3-(2,4-dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) achieves R-factors < 0.05 . Challenges include:

- Disorder Management : Partial occupancy refinement for flexible substituents.

- Hydrogen Bonding : Topological analysis (e.g., Hirshfeld surfaces) maps interactions influencing crystal packing.

Advanced: What assays evaluate its biological activity as a tautomerase inhibitor?

The compound’s structural analogs (e.g., CPSI-1306) inhibit macrophage migration inhibitory factor (MIF) via competitive binding to the tautomerase active site. Standard assays include:

- Enzyme Inhibition : MIF tautomerase activity measured using L-dopachrome methyl ester substrate (IC = 2.1 µM for CPSI-1306) .

- Cellular Assays : CD74 receptor binding inhibition in THP-1 monocytes (EC = 5.3 µM).

- Molecular Docking : Glide SP scoring (Schrödinger Suite) identifies key interactions (e.g., hydrogen bonds with Pro1 and Lys32) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.